FL118

Descripción general

Descripción

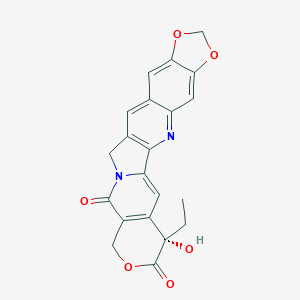

FL118 is a novel camptothecin analogue known for its exceptional antitumor efficacy in various human tumor xenograft models . This compound is a derivative of camptothecin, a cytotoxic quinoline alkaloid discovered in 1966 . The unique structure of this compound includes a methylenedioxy group linked to positions 10 and 11 of the A-ring, which contributes to its enhanced anticancer activities .

Métodos De Preparación

The synthesis of FL118 involves several steps. One common method is the Friedlander condensation, which yields the compound with an 80-85% yield . Additionally, novel derivatives of this compound have been synthesized by coupling with glycosyl-succinic acid esters to improve antitumor efficacy . Industrial production methods are still under development, focusing on optimizing yield and reducing toxicity.

Análisis De Reacciones Químicas

FL118 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include glycine and 5-substituted uracils . The major products formed from these reactions are derivatives with superior cytotoxic activities in vitro, displaying IC50 values in the nanomolar range .

Aplicaciones Científicas De Investigación

Antitumor Activity

FL118 has demonstrated superior antitumor efficacy in various preclinical models:

- Xenograft Models : Studies indicate that this compound effectively obliterates human xenograft tumors that have developed resistance to irinotecan and topotecan. Unlike these drugs, this compound is not a substrate for the efflux pump proteins P-gp and ABCG2, allowing it to bypass drug resistance mechanisms commonly encountered in cancer therapies .

- Efficacy Against Specific Cancers : Research has shown that this compound inhibits proliferation and migration of ovarian cancer cells by upregulating CYGB expression . Moreover, it has been effective against colorectal cancer cells by overcoming irinotecan resistance .

Comparative Efficacy

A comparative analysis of this compound against traditional chemotherapeutics shows its enhanced efficacy:

| Drug | Mechanism | Efficacy Against Resistance | Notes |

|---|---|---|---|

| This compound | Inhibits survivin, Mcl-1, XIAP | Yes | Superior activity in resistant tumors |

| Irinotecan | Topoisomerase I inhibitor | No | Substrate for P-gp/MDR1 |

| Topotecan | Topoisomerase I inhibitor | No | Substrate for ABCG2/BCRP |

| Doxorubicin | Anthracycline antibiotic | Limited | Cardiotoxicity concerns |

Clinical Development

Given its promising preclinical results, this compound is being considered for further clinical trials. Its favorable pharmacokinetic profile—rapid clearance from circulation and effective tumor accumulation—supports its potential as a viable therapeutic option for patients with difficult-to-treat cancers .

Ovarian Cancer

In vitro and in vivo studies demonstrated that this compound effectively inhibited the proliferation of ovarian cancer cells by upregulating CYGB expression. This case highlights the compound's potential as a targeted therapy in ovarian malignancies .

Colorectal Cancer

This compound was shown to reduce cell viability in colorectal cancer models and effectively overcome resistance mechanisms associated with irinotecan treatment. This suggests that this compound could be an alternative treatment option for patients who have developed resistance to standard therapies .

Chronic Myeloid Leukemia (CML)

Research indicates that this compound is an effective candidate for treating BCR-ABL inhibitor-resistant CML by targeting DDX5. This application underscores its versatility across different cancer types .

Mecanismo De Acción

The mechanism of action of FL118 involves the inhibition of multiple cancer survival and proliferation-associated proteins . It selectively inhibits antiapoptotic proteins such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family protein Mcl-1 . This inhibition leads to cancer cell apoptosis and cell cycle arrest at the G2/M phase . The compound’s binding mode differs from that of other camptothecin analogues, contributing to its unique anticancer properties .

Comparación Con Compuestos Similares

FL118 is compared with other camptothecin analogues such as irinotecan and topotecan . Unlike these analogues, this compound shows higher anticancer activities and lower toxicity . Similar compounds include camptothecin, irinotecan, topotecan, and SN-38 (the active metabolite of irinotecan) . The unique methylenedioxy group in this compound enhances its efficacy and reduces resistance observed with other analogues .

Actividad Biológica

FL118 is a novel camptothecin analogue that has garnered attention for its promising biological activity against various cancers. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and case studies.

This compound exhibits its anticancer effects primarily through the inhibition of several anti-apoptotic proteins, including Survivin , Mcl-1 , XIAP , and cIAP2 . Unlike traditional chemotherapeutics that primarily target DNA topoisomerase I, this compound selectively modulates the expression of these proteins, leading to enhanced apoptosis in cancer cells regardless of their p53 status. This characteristic is particularly significant for cancers with p53 mutations, which are often resistant to standard treatments.

Key Mechanisms:

- Inhibition of Anti-apoptotic Proteins : this compound effectively reduces levels of Survivin, Mcl-1, XIAP, and cIAP2, promoting pro-apoptotic signaling pathways.

- Independent of p53 Status : The efficacy of this compound is maintained across different p53 statuses (wild type, mutant, or null), making it a versatile option for various cancer types.

Efficacy in Preclinical Studies

Numerous studies have demonstrated this compound's potent antitumor activity in various cancer models, including colorectal cancer (CRC), pancreatic cancer (PDAC), multiple myeloma (MM), and non-small cell lung cancer (NSCLC).

Table 1: Summary of Preclinical Findings on this compound

Case Studies

- Colorectal Cancer : In a study involving human xenograft models treated with this compound after developing resistance to irinotecan, this compound effectively eliminated tumors that had previously shown growth during treatment with traditional agents. This suggests a potential role for this compound in overcoming drug resistance .

- Multiple Myeloma : In patient-derived samples from individuals with relapsed MM, this compound induced significant cell lysis in 15 out of 27 samples tested. Notably, its efficacy was independent of the P53 status and correlated with its ability to modulate expression levels of key survival genes .

- Non-Small Cell Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of NSCLC cells while promoting apoptosis. The compound also reversed epithelial-mesenchymal transition (EMT), a process associated with increased metastatic potential .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Propiedades

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.